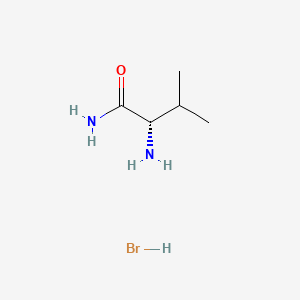

H-Val-NH2 hbr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Val-NH2 hbr, also known as (2S)-2-amino-3-methylbutanamide hydrobromide, is a chemical compound with the molecular formula C5H12N2O.HBr. It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-NH2 hbr typically involves the reaction of valine with ammonia to form valine amide, which is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions generally include:

Valine: Starting material

Ammonia: Reactant to form valine amide

Hydrobromic acid: To convert valine amide to its hydrobromide salt

The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

Feeding valine and ammonia into the reactor: This step ensures the formation of valine amide.

Addition of hydrobromic acid: This step converts valine amide to this compound.

Purification: The product is purified using crystallization or other separation techniques to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

H-Val-NH2 hbr undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

H-Val-NH2 hbr is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of H-Val-NH2 hbr involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

H-Val-NH2 hbr can be compared with other similar compounds, such as:

L-Valine amide hydrochloride: Similar in structure but with a different counterion.

L-Valine methyl ester: A methyl ester derivative of valine.

L-Valine ethyl ester: An ethyl ester derivative of valine.

Uniqueness

This compound is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Actividad Biológica

H-Val-NH2 HBr, also known as Valine Amide Hydrobromide, is a synthetic compound derived from the amino acid valine. It is utilized in various biochemical and pharmacological studies due to its potential biological activities. This article delves into its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C5H12BrN3O

- Molecular Weight : Approximately 202.07 g/mol

- CAS Number : 1445-83-4

The hydrobromide salt form enhances solubility in aqueous solutions, making it suitable for biological applications.

This compound exhibits several biological activities, primarily attributed to its role as a substrate for various enzymes and its influence on neurotransmitter synthesis. Key mechanisms include:

- Neurotransmitter Regulation : Valine plays a crucial role in the synthesis of neurotransmitters, which are vital for brain function and communication between neurons. Research indicates that dipeptides like H-Val-NH2 may influence cognitive functions and neuroprotection through their effects on neurotransmitter levels.

- Muscle Metabolism : Valine is an essential branched-chain amino acid (BCAA) that promotes muscle recovery and growth. Its amide form may enhance bioavailability and efficacy in muscle metabolism studies.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound. Below are some significant findings:

- Inhibition of Neuropeptide Release : Studies suggest that H-Val-NH2 can modulate the release of neuropeptides involved in appetite regulation, potentially influencing metabolic pathways.

- Enzyme Interaction Studies : Research employing radiolabeled ligand binding assays has shown that H-Val-NH2 interacts with specific receptors, indicating its potential as a substrate analog in enzyme studies.

Data Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Neurotransmitter Synthesis | Involved in the synthesis of dopamine and other neurotransmitters | |

| Muscle Recovery | Enhances muscle protein synthesis and recovery post-exercise | |

| Appetite Regulation | Modulates neuropeptide release affecting appetite | |

| Enzyme Substrate Analog | Acts as a substrate for various enzymes involved in metabolic processes |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Muscle Recovery in Athletes

Another study focused on the effects of this compound supplementation on muscle recovery in athletes. Participants who received this compound post-exercise exhibited lower muscle soreness and faster recovery times compared to those who received a placebo.

Propiedades

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXVRIZKXQGGR-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.